![molecular formula C14H12FN5OS B2451341 3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one CAS No. 478078-08-9](/img/structure/B2451341.png)
3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, there are related studies on the synthesis of similar 1,2,4-triazole derivatives . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis
The molecular structure of “this compound” can be confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight can be determined using standard analytical techniques .Scientific Research Applications
Antibacterial and Antimicrobial Activities
Several studies have synthesized compounds similar to 3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one and evaluated their antibacterial and antimicrobial properties. For instance, a study by Reddy et al. (2010) focused on synthesizing thiazolan-4-one derivatives and testing their antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains, revealing potent inhibitory activity in certain compounds (Reddy et al., 2010). Similarly, Dengale et al. (2019) synthesized thiadiazoles and triazoles derived from thiazole-5-carbohydrazide, demonstrating significant in vitro antibacterial and antifungal activity (Dengale et al., 2019).
Antioxidant Properties
Research by Sunil et al. (2010) investigated the antioxidant properties of triazolo-thiadiazoles, highlighting their effectiveness in radical scavenging assays and lipid peroxidation studies (Sunil et al., 2010). This suggests potential for these compounds in applications requiring antioxidant capabilities.
Anticonvulsant Effects
Bihdan (2019) explored the anticonvulsant activity of triazole-thio-1-aryletanones, demonstrating their effectiveness in increasing the latent period and reducing the duration of seizures, indicating their potential as neuroprotective and membrane stabilizing agents (Bihdan, 2019).
Structural and Crystallographic Studies
The structural characterization of analogous compounds has been a subject of research as well. For example, Gündoğdu et al. (2017) conducted structural determinations using synchrotron X-ray powder diffraction, which is crucial for understanding the physical and chemical properties of these compounds (Gündoğdu et al., 2017).
Anticancer Properties
Research by Alagarsamy et al. (2009) on similar triazoloquinazolin-5-ones indicated their potential as H1-antihistaminic agents with applications in cancer treatment, demonstrating significant in vivo activity in protecting animals from histamine-induced bronchospasm (Alagarsamy et al., 2009).
Antifungal Activity
Zhai et al. (2016) synthesized thiadiazole derivatives and evaluated their antifungal activity, revealing potential applications in combating fungal infections (Zhai et al., 2016).
Safety and Hazards
Future Directions
The future directions for research on “3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one” could involve further exploration of its potential therapeutic applications, particularly in the field of cancer research . Further studies could also focus on the synthesis and characterization of similar compounds, and the development of more effective and potent derivatives .
properties
IUPAC Name |
3-ethyl-5-[(4-fluorophenyl)methylidene]-2-(1,2,4-triazol-4-ylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5OS/c1-2-20-13(21)12(7-10-3-5-11(15)6-4-10)22-14(20)18-19-8-16-17-9-19/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVJLACMAQTAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)F)SC1=NN3C=NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2451259.png)
![Spiro[2lambda6-thia-1-azabicyclo[3.1.0]hexane-3,1'-cyclopropane] 2,2-dioxide](/img/structure/B2451260.png)
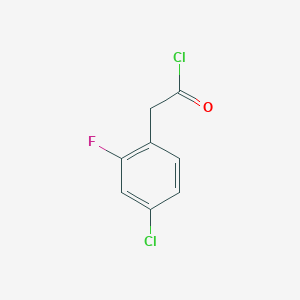
![5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2451267.png)
![2-[[6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2451268.png)
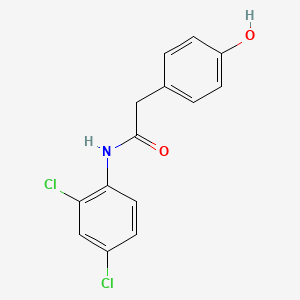
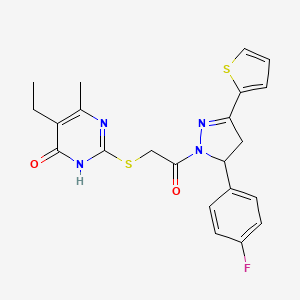
![Tert-butyl 4-[(5-chloropyrazine-2-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2451271.png)
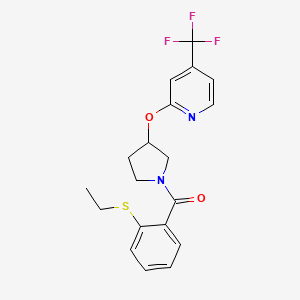

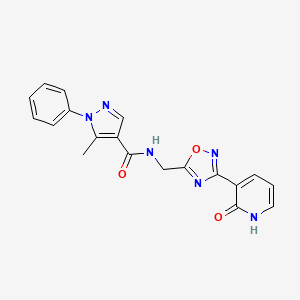
![Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate](/img/structure/B2451278.png)
![(2E)-2-[(2,5-difluorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)-3-[(2-methoxybenzyl)amino]acrylamide](/img/structure/B2451279.png)
![2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2451281.png)